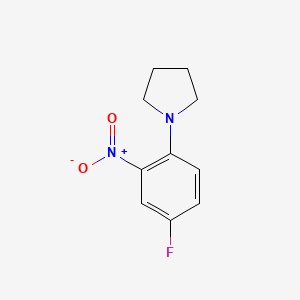

1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Beschreibung

Contextualization within Nitro-Aromatic and Pyrrolidine (B122466) Chemistry

The chemical architecture of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine combines three key structural motifs: a pyrrolidine ring, a nitroaromatic group, and a fluoroaromatic moiety. Each of these components imparts distinct physicochemical properties to the molecule, making it a subject of interest for chemical design and synthesis.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts. researchgate.netnih.gov Its prevalence in medicinal chemistry is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.govunipa.it The significance of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensional Structure : The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that can effectively explore pharmacophore space. researchgate.netnih.gov This is in contrast to flat, aromatic systems and is a desirable trait for achieving specific and high-affinity interactions with biological targets.

Stereochemical Complexity : The presence of stereogenic centers in substituted pyrrolidines allows for the creation of a diverse range of stereoisomers. researchgate.netnih.gov This stereochemical diversity is crucial in drug design, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities and metabolic profiles. nih.gov

Synthetic Versatility : The pyrrolidine ring can be synthesized and functionalized through a variety of established and novel synthetic methodologies. nih.govunipa.itorganic-chemistry.org These methods include 1,3-dipolar cycloadditions, multicomponent reactions, and microwave-assisted organic synthesis (MAOS), which allows for the efficient creation of diverse libraries of pyrrolidine-containing compounds. nih.govunipa.it

The pyrrolidine moiety is a core component of several successful drugs, highlighting its importance as a privileged scaffold in drug discovery. enamine.net

The phenyl ring of this compound is substituted with both a nitro group and a fluorine atom, each of which plays a significant role in modulating the molecule's properties.

Nitroaromatic Moiety: The nitro group (-NO2) is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring. nih.gov Its presence can:

Modulate Reactivity : The electron-withdrawing nature of the nitro group can render the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a key transformation in organic synthesis. nih.gov

Influence Biological Activity : Nitroaromatic compounds are found in a range of pharmaceuticals and are known to undergo bioreductive metabolism. nih.govsvedbergopen.com This property can be exploited in the design of prodrugs that are activated under specific physiological conditions. svedbergopen.com

Impact Physicochemical Properties : The nitro group can participate in hydrogen bonding and other non-covalent interactions, which can influence a molecule's solubility, crystal packing, and binding affinity to biological targets. nih.gov

Fluoroaromatic Moiety: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic and physicochemical properties. tandfonline.comresearchgate.net The introduction of a fluorine atom can lead to:

Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong, and replacing a carbon-hydrogen bond with a C-F bond at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life. researchgate.netmdpi.com

Enhanced Binding Affinity : Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and potency. tandfonline.combenthamscience.com

Altered Physicochemical Properties : Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's absorption, distribution, and membrane permeability. tandfonline.combenthamscience.com

The strategic placement of fluorine on an aromatic ring can also influence the conformation of the molecule and its interactions with biological macromolecules. acs.org

Research Landscape and Gaps in Current Understanding

While the individual components of this compound are well-studied in the context of medicinal and organic chemistry, the research landscape for this specific compound is not as extensively documented. Much of the existing research has focused on related analogs or derivatives.

For instance, a closely related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been investigated for its potential as an anti-inflammatory agent. nih.gov Studies have shown that FPP can inhibit the signaling pathways of Toll-like receptors (TLRs), which play a crucial role in the innate immune response. nih.gov This suggests that the this compound core may serve as a valuable scaffold for the development of novel immunomodulatory agents.

A significant gap in the current understanding is the lack of comprehensive studies on the synthesis, characterization, and biological evaluation of this compound itself. While its constituent parts suggest potential for biological activity, there is a need for dedicated research to explore its specific properties and potential applications. Further investigation is required to understand how the interplay between the pyrrolidine ring, the nitro group, and the fluorine atom in this specific arrangement influences its chemical reactivity and biological profile.

Objectives and Scope of the Research

The primary objective of research into this compound is to systematically investigate its chemical and biological properties. The scope of such research would encompass:

Synthesis and Characterization : Developing efficient and scalable synthetic routes to this compound and its analogs. Comprehensive characterization would involve spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure and stereochemistry.

Physicochemical Profiling : Determining key physicochemical properties such as solubility, lipophilicity (logP), and pKa, which are critical for predicting its pharmacokinetic behavior.

Biological Evaluation : Screening the compound for a range of biological activities, with a particular focus on areas suggested by its structural motifs, such as anti-inflammatory, anticancer, or antimicrobial activities.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a series of analogs to understand how modifications to the pyrrolidine ring, the position and nature of the substituents on the aromatic ring, affect its biological activity.

By addressing these objectives, a more complete understanding of this compound can be achieved, paving the way for its potential application in drug discovery and development.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUGFUCCTASXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372061 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-56-3 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 4 Fluoro 2 Nitrophenyl Pyrrolidine and Analogues

Direct Amination Approaches

Direct amination involves the formation of a carbon-nitrogen bond between the aromatic ring and the pyrrolidine (B122466) moiety in a single key step. This is often accomplished through nucleophilic aromatic substitution or, less commonly for this specific substrate, through catalytic methods.

The SNAr reaction is a cornerstone for the synthesis of 1-(4-fluoro-2-nitrophenyl)pyrrolidine. This reaction pathway involves the attack of a nucleophile (pyrrolidine) on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. nih.gov The mechanism generally proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net

The direct reaction between pyrrolidine and a suitable fluoronitrobenzene derivative, such as 1,4-difluoro-2-nitrobenzene or, more commonly, 2,4-dinitrofluorobenzene and its analogues, is a straightforward and widely used method. For instance, the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine can be performed under continuous flow conditions to yield the corresponding N-arylated pyrrolidine. researchgate.net The presence of the nitro group ortho to the fluorine atom in the target precursor, 1-fluoro-2,4-dinitrobenzene, strongly activates the ring towards nucleophilic attack by pyrrolidine.

The general reaction is as follows:

1-Fluoro-2,4-dinitrobenzene + Pyrrolidine → 1-(2,4-Dinitrophenyl)pyrrolidine + HF

Similarly, the synthesis of this compound would typically involve the reaction of 1,4-difluoro-2-nitrobenzene with pyrrolidine, where the fluorine atom at position 1 is selectively displaced due to the activating effect of the ortho-nitro group.

The efficiency of SNAr reactions is critically dependent on the nature of both the leaving group and the electron-withdrawing activating groups on the aromatic ring. researchgate.net

Activating Groups: The success of the SNAr reaction relies on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.net These groups, such as the nitro (–NO₂) group, stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the first, rate-determining step. nih.gov The strong electron-withdrawing character of the nitro group is crucial for activating the phenyl ring for the synthesis of this compound and its analogues. nih.govbeilstein-journals.orgresearchgate.net

Leaving Group: In the context of SNAr reactions, fluoride (B91410) is an excellent leaving group. This is somewhat counterintuitive compared to SN1 and SN2 reactions where iodide and bromide are better leaving groups. In SNAr, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. This effect, known as the "element effect," often results in the leaving group reactivity order of F > Cl > Br > I for activated aryl halides. nih.gov The departure of the leaving group occurs in the second, faster step of the reaction. nih.govresearchgate.net

The following table summarizes the general influence of these factors:

| Factor | Effect on SNAr Rate | Rationale |

| Activating Group | Strong EWG (e.g., -NO₂) increases rate | Stabilizes the negative charge of the intermediate Meisenheimer complex. researchgate.net |

| Leaving Group | F > Cl ≈ Br > I | The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack (rate-determining step). nih.gov |

| Nucleophile | Stronger nucleophiles generally increase rate | The nucleophile is involved in the rate-determining step. Pyrrolidine is a potent secondary amine nucleophile. researchgate.net |

The choice of solvent significantly impacts the rate and outcome of SNAr reactions. researchgate.net Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally preferred. acsgcipr.org These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. libretexts.org In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon and slowing the reaction. libretexts.org

Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions. Key parameters include:

Temperature: Heating is often required to overcome the activation energy barrier. Reactions with less reactive substrates may require higher temperatures or even microwave conditions. researchgate.net

Base: In reactions involving primary or secondary amines like pyrrolidine, the reaction generates an acid (HF in this case). A base, such as potassium carbonate (K₂CO₃) or an excess of the amine nucleophile itself, is often added to neutralize this acid and drive the reaction to completion. nih.govnih.gov

Concentration: The concentration of reactants can influence the reaction rate. Studies have shown that solvent concentration can play a role in reaction kinetics. researchgate.net

The table below shows typical conditions for SNAr reactions involving amines.

| Nucleophile | Substrate | Solvent | Base | Temperature | Yield |

| Pyrrolidine | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | DMF | K₂CO₃ | 100 °C | 93% nih.gov |

| Diethylamine | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | DMF | K₂CO₃ | 100 °C | 92% nih.gov |

| Morpholine | 1-Fluoro-2,4-dinitrobenzene | Various | - | Various | Kinetics Studied researchgate.net |

While SNAr is the most direct method for activated substrates, modern catalytic methods for C-N bond formation have become increasingly important, although they are more commonly applied to less activated aryl halides. nih.gov These methods could potentially be applied to the synthesis of analogues of this compound.

N-Heterocyclic carbenes (NHCs) have been explored as catalysts for C-N bond formation, initiating cascade reactions for the synthesis of pyrrolidine-fused structures. nih.gov Additionally, organic superbases like t-Bu-P4 have been shown to catalyze SNAr reactions of fluoroarenes with various nucleophiles, including amines. nih.govacs.org This catalytic approach works by deprotonating the nucleophile to form a highly reactive anionic intermediate, which then undergoes substitution. nih.govacs.org Such methods could offer milder reaction conditions compared to traditional SNAr protocols.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

Multi-Step Synthesis Strategies

Multi-step synthesis provides an alternative route to this compound and its analogues, particularly when direct amination is not feasible or when specific stereochemistry is required. youtube.comresearchgate.net These strategies often involve building the molecule in a more controlled, stepwise manner. syrris.jp

One common multi-step approach involves the initial synthesis of a precursor molecule, followed by subsequent functional group transformations. For example, a synthetic route could begin with the nitration of a pre-existing aryl pyrrolidine compound. Alternatively, a route might involve the construction of the pyrrolidine ring itself onto an aromatic substrate. researchgate.netorganic-chemistry.org

An illustrative multi-step synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, starting from pyridin-4-ol, involves five steps: nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net This highlights how complex targets can be assembled through a sequence of well-established reactions. The synthesis of pyrrolidine-containing drugs and bioactive molecules often relies on such multi-step sequences to achieve the desired complexity and stereocontrol. researchgate.netnih.gov

Pyrrolidine Ring Formation via Cycloaddition Reactions

One of the most powerful and convergent strategies for constructing the pyrrolidine scaffold is through cycloaddition reactions, particularly [3+2] cycloadditions. This method involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the five-membered pyrrolidine ring in a single step.

A common approach utilizes azomethine ylides as the 1,3-dipole. These intermediates can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. The subsequent reaction with an alkene (the dipolarophile) yields the pyrrolidine derivative. The versatility of this method allows for the introduction of a wide range of substituents on the pyrrolidine ring by choosing appropriately substituted precursors. For instance, the reaction of an N-aryl azomethine ylide with an alkene can directly lead to N-arylpyrrolidine analogues.

Key features of this methodology include:

High Atom Economy: Most of the atoms from the reactants are incorporated into the final product.

Stereocontrol: The reaction can be rendered highly stereoselective, allowing for the creation of multiple stereocenters simultaneously.

Substrate Scope: A broad range of aldehydes, amino acids, and alkenes can be employed, providing access to a diverse library of substituted pyrrolidines.

Below is a table summarizing representative [3+2] cycloaddition reactions for pyrrolidine synthesis.

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Ref. |

| Sarcosine + Aldehyde | Alkene | Heat or Lewis Acid | Polysubstituted Pyrrolidine | |

| Aziridine | Alkene | Photochemical/Thermal | Substituted Pyrrolidine | |

| N-tert-Butanesulfinylazadiene | Azomethine Ylide | Ag₂CO₃ | Densely Substituted Proline Derivatives |

Functionalization of Pre-formed Pyrrolidine Rings

An alternative and widely used approach is the functionalization of a pre-formed pyrrolidine ring. This is particularly common for the synthesis of N-arylpyrrolidines, including this compound.

The most direct synthesis of this compound involves the reaction of pyrrolidine with a benzene (B151609) ring that is already substituted with the desired fluoro and nitro groups. This typically proceeds via a nucleophilic aromatic substitution (SNA) mechanism. In this reaction, pyrrolidine acts as the nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group.

The starting material for the aromatic component is often a di- or tri-substituted benzene, such as 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene. The presence of the strongly electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.

The general reaction is as follows:

Pyrrolidine + 1-X-4-fluoro-2-nitrobenzene → this compound + HX

Where X is a suitable leaving group, often a halogen like fluorine or chlorine. Fluorine is an excellent leaving group in SNA reactions when the ring is highly activated.

Regioselectivity is a critical aspect of synthesizing specifically substituted analogues. In the context of this compound, regioselectivity can be controlled through several strategies:

Nucleophilic Aromatic Substitution (SNA): This is the most common and regioselective method. The regiochemistry is dictated by the substitution pattern of the starting aryl halide. The nitro group strongly activates the para position for nucleophilic attack. Therefore, in a molecule like 1,2-difluoro-4-nitrobenzene, pyrrolidine will preferentially displace the fluorine atom at the 1-position (para to the nitro group). Similarly, in 1,4-difluoro-2-nitrobenzene, the fluorine at the 1-position (ortho to the nitro group and para to the other fluorine) is activated for substitution. The reaction of pyrrolidine with 1-fluoro-4-nitrobenzene is a well-documented example of a highly regioselective SNA reaction.

Electrophilic Aromatic Substitution: An alternative, though often less efficient, route involves functionalizing a pre-formed 1-phenylpyrrolidine or its derivatives.

Nitration: The nitration of 1-(4-fluorophenyl)pyrrolidine can be performed using standard nitrating agents (e.g., HNO₃/H₂SO₄). The pyrrolidino group is a strong activating group and is ortho, para-directing. Since the para position is already occupied by fluorine, nitration is directed to the ortho position, yielding the desired 2-nitro product. However, controlling the reaction to prevent dinitration or side reactions can be challenging.

Fluorination: Introducing a fluorine atom onto a 1-(2-nitrophenyl)pyrrolidine ring via electrophilic fluorination is also possible. Reagents like Selectfluor can be used for this purpose. The nitro group is a deactivating, meta-directing group. Therefore, fluorination would be directed to the position meta to the nitro group, which corresponds to the 4-position relative to the pyrrolidine, achieving the target substitution pattern.

The table below compares these regioselective strategies.

| Strategy | Key Reactants | Controlling Factor | Typical Yield | Selectivity |

| Nucleophilic Aromatic Substitution | Pyrrolidine + Activated Aryl Halide | Position of activating groups (e.g., NO₂) and leaving group | Good to Excellent | High |

| Electrophilic Nitration | 1-(4-fluorophenyl)pyrrolidine + Nitrating Agent | Directing effect of the pyrrolidino group | Moderate | Good |

| Electrophilic Fluorination | 1-(2-nitrophenyl)pyrrolidine + Fluorinating Agent | Directing effect of the nitro group | Moderate | Good |

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places significant emphasis on "green" principles to minimize environmental impact. The synthesis of pyrrolidine derivatives is increasingly being adapted to incorporate these principles.

Key green chemistry considerations include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Polyethylene glycol (PEG-400) has been successfully used as a recyclable and non-toxic solvent for SNA reactions to produce nitrogen-containing heterocycles. Water is also explored as a solvent for certain steps, such as regioselective fluorination reactions.

Catalyst-Free Reactions: Designing reactions that can proceed efficiently without a catalyst, or by using recyclable nanocatalysts, reduces waste and potential metal contamination.

Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times and improve yields, leading to more energy-efficient processes compared to conventional heating.

Atom Economy: Multi-component reactions, such as the [3+2] cycloadditions mentioned earlier, are inherently greener as they maximize the incorporation of starting materials into the final product, generating minimal waste.

The following table provides a comparison of traditional versus greener approaches for key synthetic steps.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantage of Green Approach |

| Nucleophilic Aromatic Substitution | High-boiling VOCs (e.g., DMF, DMSO) | PEG-400, water, or solvent-free conditions | Reduced solvent toxicity and waste; easier product isolation |

| Heating | Conventional oil bath heating | Microwave irradiation | Drastically reduced reaction times; improved energy efficiency |

| Reaction Type | Multi-step linear synthesis | One-pot, multi-component reactions | Higher atom economy; reduced purification steps and waste |

Stereoselective Synthesis of Pyrrolidine Derivatives

While this compound itself is achiral, many of its analogues and derivatives possess one or more stereocenters. The stereoselective synthesis of these chiral pyrrolidines is of great importance, as different stereoisomers can have vastly different biological activities.

Methods for achieving stereoselectivity can be broadly classified as follows:

Use of Chiral Substrates: Starting from readily available chiral precursors, such as the amino acid L-proline or chiral N-allyl oxazolidines, allows the chirality to be transferred to the final product.

Chiral Auxiliaries: A temporary chiral group (auxiliary) is attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. N-tert-butanesulfinyl imines are effective chiral intermediates for the stereocontrolled synthesis of substituted pyrrolidines.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Organocatalysis: Chiral amines, such as proline itself, can catalyze asymmetric [3+2] cycloadditions to produce enantioenriched pyrrolidines.

Metal Catalysis: Chiral transition metal complexes, often involving rhodium or palladium, are used to catalyze reactions like asymmetric hydrogenation of pyrroles or conjugate additions to form chiral pyrrolidines with high enantioselectivity.

The table below summarizes various stereoselective synthesis strategies.

| Strategy | Description | Example Reaction |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. | Synthesis starting from L-proline or 4-hydroxyproline. |

| Chiral Auxiliaries | A removable chiral group directs stereoselective bond formation. | Use of (S)-tert-butanesulfinamide to form chiral imines for subsequent cyclization. |

| Organocatalysis | A chiral organic molecule catalyzes the reaction. | Proline-catalyzed asymmetric Mannich or Michael reactions followed by cyclization. |

| Transition Metal Catalysis | A chiral metal-ligand complex catalyzes the reaction. | Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters to produce chiral 3-arylpyrrolidines. |

Iii. Advanced Spectroscopic and Computational Characterization of 1 4 Fluoro 2 Nitrophenyl Pyrrolidine

Structural Elucidation via X-ray Crystallography

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray diffraction data allows for a thorough analysis of how molecules pack together in the crystal lattice. This packing is governed by various intermolecular interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. apolloscientific.co.uk By mapping properties onto this unique molecular surface, researchers can identify key interactions. For 1-(4-fluoro-2-nitrophenyl)pyrrolidine, one would expect to analyze interactions such as:

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F interactions are possible and play a significant role in crystal packing. apolloscientific.co.uk

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals Forces: General attractive or repulsive forces between molecules.

The analysis generates two-dimensional "fingerprint plots" that quantify the relative contribution of different types of intermolecular contacts, providing a clear picture of the forces holding the crystal together. apolloscientific.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for elucidating the structure of organic compounds in solution. sigmaaldrich.com It provides information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C (carbon-13).

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the aromatic ring and the pyrrolidine (B122466) ring.

Aromatic Region: The protons on the fluoronitrophenyl ring would appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they would exhibit complex splitting patterns (multiplets) resulting from coupling to each other and to the nearby fluorine atom (³JHF and ⁴JHF coupling).

Aliphatic Region: The eight protons of the pyrrolidine ring would appear in the upfield region (typically δ 1.5-4.0 ppm). The two sets of methylene (B1212753) protons (those adjacent to the nitrogen and those in the beta positions) would likely have different chemical shifts and show coupling to each other, resulting in multiplets. jst-ud.vn

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | m | - |

| Pyrrolidine-H (α to N) | 3.0 - 4.0 | m | - |

| Pyrrolidine-H (β to N) | 1.5 - 2.5 | m | - |

| Note: This table is illustrative and not based on experimental data for the target compound. |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the phenyl ring. The carbon atom bonded to the fluorine atom would appear as a doublet due to ¹JCF coupling, which is typically large. Other carbons in the ring may also show smaller couplings to fluorine (²JCF, ³JCF).

Aliphatic Carbons: Two signals would be expected for the two non-equivalent pairs of carbon atoms in the pyrrolidine ring.

A hypothetical data table for the ¹³C NMR spectrum is presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-N | 145 - 155 |

| Aromatic C-H | 110 - 130 |

| Pyrrolidine C (α to N) | 45 - 55 |

| Pyrrolidine C (β to N) | 20 - 30 |

| Note: This table is illustrative and not based on experimental data for the target compound. |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, especially in cases of complex splitting or overlapping signals, two-dimensional (2D) NMR techniques are employed. jst-ud.vn

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

These advanced techniques would be essential for the complete and accurate structural assignment of this compound in solution. jst-ud.vn

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental for identifying the functional groups within a molecule by probing their characteristic vibrational modes. In this compound, the spectra are dominated by vibrations associated with the substituted nitrophenyl ring and the pyrrolidine moiety.

The FT-IR and Raman spectra of related aromatic nitro compounds have been studied extensively. researchgate.netnih.gov For the title compound, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce strong bands in the FT-IR spectrum. researchgate.net The C-F stretching vibration gives rise to a characteristic band, while aromatic C-H stretching vibrations typically appear at higher wavenumbers. The pyrrolidine ring contributes vibrations from aliphatic C-H stretching, bending, and wagging modes. Both FT-IR and Raman spectroscopy provide complementary information; for instance, the symmetric stretching of the nitro group is often more prominent in the Raman spectrum. sapub.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | FT-IR |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H (Pyrrolidine) | Stretching | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | FT-IR, Raman |

| Aromatic C-N | Stretching | 1250 - 1350 | FT-IR |

| C-F | Stretching | 1000 - 1250 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily dictated by the nitrophenyl chromophore. The presence of the electron-donating pyrrolidine group and the electron-withdrawing nitro group on the phenyl ring leads to significant intramolecular charge transfer (ICT) character. researchgate.net

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system. nih.gov The presence of nitrogen and oxygen atoms with lone pairs of electrons also allows for n → π* transitions, which are typically of lower intensity. nih.gov The substitution pattern on the benzene (B151609) ring significantly influences the energy of these transitions and, consequently, the maximum absorption wavelengths (λmax). Theoretical calculations using Time-Dependent DFT (TD-DFT) can be employed to predict and assign these electronic transitions. nih.govsharif.edu

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Spectral Region |

|---|---|---|

| π → π | Electron promotion from a π bonding orbital to a π antibonding orbital within the nitrophenyl ring. | High-intensity bands in the UV region (200-400 nm). |

| n → π | Electron promotion from a non-bonding orbital (e.g., on the nitro group's oxygen atoms) to a π antibonding orbital. | Lower-intensity bands, sometimes overlapping with π → π* transitions. |

| Intramolecular Charge Transfer (ICT) | Electron density shifts from the electron-donating pyrrolidine group to the electron-withdrawing nitrophenyl moiety upon excitation. | Often results in a broad, low-energy absorption band. researchgate.net |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁FN₂O₂, which corresponds to a molecular weight of 210.21 g/mol . apolloscientific.co.uk Electron ionization (EI) is a common method that would generate a molecular ion peak (M⁺) at m/z 210.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses. Key fragmentation steps for this molecule would likely involve the loss of the nitro group (NO₂), cleavage within the pyrrolidine ring, and potentially the loss of ethylene (B1197577) (C₂H₄) from the pyrrolidine moiety. The fragmentation of the pyrrolidine ring itself is a well-understood process. nist.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure/Loss |

|---|---|

| 210 | [M]⁺, Molecular Ion |

| 164 | [M - NO₂]⁺ |

| 136 | [M - NO₂ - C₂H₄]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govsemanticscholar.org It is widely employed to predict a variety of molecular properties, including optimized geometries, electronic distributions, and spectroscopic parameters, offering a theoretical framework that complements experimental findings. researchgate.netresearchgate.netresearchgate.netnanobioletters.com

Geometry optimization calculations using DFT determine the lowest energy arrangement of atoms in a molecule, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov For this compound, the structure is inherently non-planar. The pyrrolidine ring adopts a puckered or "envelope" conformation to minimize steric strain. The nitro group is often twisted out of the plane of the phenyl ring to reduce steric hindrance with the adjacent pyrrolidine substituent. nanobioletters.com DFT calculations, often using basis sets like 6-311G(d,p), can precisely predict these structural parameters. colab.ws

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgnih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and pyrrolidine nitrogen, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. researchgate.net This spatial separation facilitates intramolecular charge transfer.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nanobioletters.comresearchgate.net In the MEP map of the title compound, negative potential (red/yellow regions) would be concentrated on the electronegative oxygen atoms of the nitro group, identifying them as sites for electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms. researchgate.net

Table 4: Key Electronic Properties from DFT Calculations

| Property | Description and Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference (ΔE = ELUMO - EHOMO); a smaller gap suggests higher reactivity. nanobioletters.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, indicating regions prone to electrophilic (negative potential) and nucleophilic (positive potential) attack. researchgate.net |

DFT calculations have become a reliable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. researchgate.netresearchgate.netnanobioletters.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions can be compared with experimental spectra to confirm structural assignments. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.netresearchgate.net This allows for a detailed assignment of the observed absorption bands to specific electronic transitions (e.g., HOMO → LUMO). nih.gov

Global Reactivity Descriptors (e.g., Electrophilicity, Hardness, Softness)

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the global reactivity descriptors for this compound. Computational chemistry studies, such as those employing Density Functional Theory (DFT), are essential for calculating properties like electrophilicity, chemical hardness, and softness. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While general principles of computational chemistry allow for the theoretical calculation of these values, specific research articles containing these calculations for this compound could not be located. Such studies would provide valuable insights into the molecule's reactivity, stability, and potential interaction mechanisms.

Global reactivity descriptors are crucial in understanding the chemical behavior of a molecule.

Electrophilicity (ω) indicates the ability of a molecule to accept electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates how easily the molecule's electron cloud can be polarized.

Without dedicated computational analysis for this compound, a quantitative discussion of these parameters is not possible. The presence of the electron-withdrawing nitro group (-NO2) and the fluoro group (-F) on the phenyl ring is expected to significantly influence the electronic properties and reactivity of the compound. However, to provide specific data, a targeted computational study would be required.

Table 3.6.4.1: Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value | Unit |

| Electrophilicity | ω | Data Not Available | eV |

| Chemical Hardness | η | Data Not Available | eV |

| Chemical Softness | S | Data Not Available | eV⁻¹ |

Iv. Reactivity and Reaction Mechanisms of 1 4 Fluoro 2 Nitrophenyl Pyrrolidine

Nucleophilic Substitution Reactions at the Aromatic Ring

The most prominent reaction pathway for 1-(4-fluoro-2-nitrophenyl)pyrrolidine involves nucleophilic aromatic substitution (SNAr) on the phenyl ring. This reactivity is a direct consequence of the electronic properties conferred by the nitro and fluoro substituents.

The aromatic ring of this compound is highly activated towards nucleophilic attack. This activation is primarily due to the potent electron-withdrawing nature of the nitro group (-NO2) located ortho to the pyrrolidine (B122466) substituent and para to the fluorine atom. The nitro group strongly deactivates the ring towards electrophilic substitution but significantly enhances its susceptibility to nucleophilic substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.

The fluorine atom, positioned para to the nitro group, serves as an excellent leaving group in SNAr reactions. Although fluorine is the most electronegative element, its small size and the strength of the carbon-fluorine bond often make it seem like a poor leaving group. However, in the context of SNAr, the rate-determining step is typically the initial nucleophilic attack on the ring. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating this attack. The subsequent departure of the fluoride (B91410) ion is a rapid process. This principle is demonstrated in the reaction of similar compounds like 4-fluoro-1-nitrobenzene with pyrrolidine. researchgate.net

The combined electronic effects of the nitro group and the fluorine atom create a highly electrophilic site at the carbon atom bonded to the fluorine, making it the primary target for nucleophiles. rsc.org

The inherent reactivity of the C-F bond towards nucleophilic displacement is the principal pathway for the further functionalization of this compound. A wide array of nucleophiles can be employed to displace the fluoride ion, leading to the synthesis of diverse derivatives.

Table 1: Examples of Nucleophiles for SNAr Reactions

| Nucleophile Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Alcohols/Alkoxides | Sodium methoxide (B1231860) (NaOCH3) | Methoxy group (-OCH3) |

| Amines | Ammonia (NH3), Benzylamine | Amino group (-NH2), Benzylamino group |

| Thiols/Thiolates | Sodium thiophenoxide (NaSPh) | Phenylthio group (-SPh) |

This SNAr reaction provides a modular approach to introduce complexity, allowing for the construction of a library of compounds with varied substituents at the 4-position of the phenyl ring. Subsequent transformation of the nitro group (see section 4.3) offers a secondary route for functionalization, significantly expanding the synthetic utility of the scaffold.

Reactions Involving the Pyrrolidine Nitrogen

The nitrogen atom within the pyrrolidine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. nih.gov However, in this compound, the electron-withdrawing effect of the attached 2-nitrophenyl group diminishes this reactivity compared to an unsubstituted pyrrolidine. The lone pair is partially delocalized into the aromatic system, reducing its availability for protonation or nucleophilic attack.

Despite this reduced reactivity, the pyrrolidine nitrogen can still participate in chemical reactions under appropriate conditions. It can be protonated by strong acids to form a pyrrolidinium (B1226570) salt. While its nucleophilicity is attenuated, it may react with potent electrophiles. The basicity of the pyrrolidine nitrogen is an important factor in its role as an organocatalyst, although substituents on the ring significantly affect this property. nih.gov

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group is a versatile functional group that can be transformed into various other functionalities, with its reduction to a primary amine being one of the most synthetically important reactions. researchgate.net This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. masterorganicchemistry.com

The reduction of the nitro group in this compound to yield 4-fluoro-2-(pyrrolidin-1-yl)aniline can be achieved using a variety of established methods. masterorganicchemistry.comorganic-chemistry.org The choice of reagent is crucial for achieving high yields and ensuring chemoselectivity, especially if other reducible functional groups are present in the molecule.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Characteristics |

|---|---|---|

| Catalytic Hydrogenation (H2, Pd/C, PtO2) | Pressurized H2 gas, various solvents | Generally clean and high-yielding, but can sometimes reduce other functional groups. masterorganicchemistry.comwikipedia.org |

| Iron (Fe) in Acidic Media | Fe powder, HCl or Acetic Acid, reflux | A classic, cost-effective industrial method. masterorganicchemistry.comwikipedia.org |

| Tin(II) Chloride (SnCl2) | HCl, Ethanol | A common laboratory method, effective for selective reductions. |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic systems | Mild reagent, often used for selective reduction of one nitro group in dinitro compounds. wikipedia.org |

The resulting aniline (B41778) derivative is a valuable intermediate itself. The amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, providing further avenues for molecular diversification.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: The reactions of this compound exhibit high regioselectivity, primarily governed by the electronic influences of the substituents on the aromatic ring. In nucleophilic aromatic substitution, the attack is directed specifically to the carbon atom bearing the fluorine. This is because the nitro group, being in the para position relative to the fluorine, can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The ortho position (C6) is also activated by the nitro group, but substitution at the C4 position is generally favored.

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a relevant consideration when chiral reagents are used or when reactions introduce new stereocenters. The pyrrolidine ring itself is not flat and exists in various envelope and twisted conformations. nih.govresearchgate.net If a substituent were present on the pyrrolidine ring, it could direct the stereochemical outcome of subsequent reactions. For instance, in 1,3-dipolar cycloaddition reactions involving pyrrolidine derivatives, the stereochemistry of the product is influenced by the orientation of substituents on the pyrrolidine ring. nih.gov The synthesis of specific stereoisomers of pyrrolidine-containing drugs often relies on starting with chiral precursors like proline or employing stereoselective reactions. nih.gov

Mechanistic Investigations using Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. rsc.org For a molecule like this compound, computational studies can provide deep insights into its reactivity.

These theoretical approaches can be used to:

Model Reaction Pathways: The entire energy profile of a reaction, such as the SNAr mechanism, can be mapped. This includes identifying the structures of reactants, transition states, intermediates (like the Meisenheimer complex), and products. nih.gov

Calculate Activation Energies: By determining the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be calculated. This allows for the prediction of reaction rates and comparison of different possible pathways. For example, DFT calculations can show why the uncatalyzed pathway for a substitution reaction has a very high energy barrier compared to a catalyzed one. nih.gov

Analyze Electronic Structure: Computational methods can quantify the electronic effects of the substituents. Natural Bond Orbital (NBO) analysis or Molecular Electrostatic Potential (MEP) maps can visualize and quantify the electron distribution, confirming the electrophilic nature of the C-F carbon and the electron-withdrawing strength of the nitro group. rsc.orgmdpi.com

Explain Selectivity: DFT studies can rationalize the observed regioselectivity and stereoselectivity by comparing the activation barriers for different possible reaction channels. researchgate.net For instance, calculations can confirm that nucleophilic attack at the C4 position is energetically more favorable than at other positions on the ring.

Such computational investigations provide a molecular-level understanding that complements experimental findings and aids in the rational design of new synthetic routes and molecules. researchgate.net

V. Applications of 1 4 Fluoro 2 Nitrophenyl Pyrrolidine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique electronic and steric properties of 1-(4-fluoro-2-nitrophenyl)pyrrolidine position it as a key starting material for the synthesis of complex heterocyclic systems, particularly those containing a pyrrolidine (B122466) moiety fused to other rings.

Synthesis of Pyrrolidine-Fused Heterocycles

The synthesis of pyrrolidine-fused heterocycles is a significant area of organic chemistry, driven by the prevalence of such structures in natural products and pharmaceuticals. While specific examples detailing the use of this compound are not extensively documented, its chemical structure suggests a clear pathway for the construction of such fused systems. The presence of the nitro group ortho to the pyrrolidine ring allows for reductive cyclization strategies. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitably introduced functional group on the pyrrolidine ring, can lead to the formation of various fused heterocyclic systems.

| Reactant | Reagent/Condition | Product | Heterocyclic System |

| This compound | 1. Functionalization of pyrrolidine ring 2. Reduction of nitro group (e.g., H₂, Pd/C) 3. Intramolecular cyclization | Pyrrolidino[1,2-a]quinoxalines and related structures | Fused-ring heterocycles |

This approach offers a versatile route to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Incorporation into Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. mdpi.comapolloscientific.co.ukrsc.orgnih.govnih.gov The pyrrolidine scaffold is a common feature in molecules synthesized via MCRs. mdpi.combohrium.com this compound can serve as a valuable component in such reactions. The secondary amine of the pyrrolidine ring can participate in a variety of MCRs, such as the Mannich reaction or the Ugi reaction, to introduce the 4-fluoro-2-nitrophenylpyrrolidine moiety into a larger, more complex structure. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the pyrrolidine nitrogen, potentially leading to unique selectivity in these reactions.

| Multi-component Reaction | Reactants | Resulting Scaffold |

| Mannich-type reactions | Aldehyde, active methylene (B1212753) compound, this compound | β-amino carbonyl compounds |

| Ugi-type reactions | Aldehyde/ketone, isocyanide, carboxylic acid, this compound | α-acylamino carboxamides |

Precursor for Biologically Active Molecules

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. nih.govresearchgate.netnih.gov this compound serves as a key precursor for the synthesis of various biologically active molecules, leveraging the reactivity of its functional groups to build compounds with potential therapeutic applications. ontosight.aifrontiersin.org

Synthesis of Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research. A derivative of the title compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has shown significant potential as an anti-inflammatory agent. nih.gov Research has demonstrated that FPP can suppress the activation of Toll-like receptor (TLR) signaling pathways. nih.gov Specifically, FPP was found to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), key transcription factors in the inflammatory response. nih.gov This inhibition leads to the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

| Compound | Mechanism of Action | Potential Therapeutic Application |

| 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) | Inhibition of NF-κB and IRF3 activation via TLR signaling pathways | Inflammatory diseases |

These findings highlight the potential of this compound as a scaffold for the development of new anti-inflammatory drugs.

Development of Anti-cancer and Anti-viral Compounds

The search for novel anti-cancer and anti-viral agents is a continuous effort in medicinal chemistry. nih.govnih.govmdpi.comintrepidalliance.org The structural motif of this compound is closely related to other compounds that have demonstrated significant anti-cancer activity. For instance, studies on N-(4'-nitrophenyl)-l-prolinamides, synthesized from the related starting material p-fluoronitrobenzene, have shown potent cytotoxic activities against various human carcinoma cell lines. royalsocietypublishing.orgnih.gov These findings suggest that derivatives of this compound could also exhibit valuable anti-cancer properties. mdpi.comnih.govunilag.edu.ng

Furthermore, the pyrrolidine core is a common feature in many antiviral drugs. nih.gov The development of new antiviral agents often involves the synthesis of novel heterocyclic compounds that can interfere with viral replication or entry into host cells. The versatile chemistry of this compound makes it an attractive starting material for the synthesis of a library of compounds to be screened for antiviral activity.

| Compound Class | Biological Activity |

| N-(4'-nitrophenyl)-l-prolinamides | Anti-cancer |

| Novel Pyrrolidine Derivatives | Potential Anti-viral |

Derivatives for Neurological Disorders

The pyrrolidine ring is a key component of many drugs that act on the central nervous system (CNS). nih.gov Its structural features allow for interactions with various receptors and enzymes in the brain. A related compound, 1-(4-methyl-2-nitrophenyl)pyrrolidine, has been identified as a potential intermediate in the synthesis of drugs targeting neurological disorders. ontosight.ai This suggests that this compound could also serve as a valuable precursor for the development of novel therapeutic agents for a range of neurological conditions. The synthesis of derivatives targeting specific CNS receptors could lead to new treatments for diseases such as epilepsy, depression, and neurodegenerative disorders.

Precursors in Medicinal Chemistry (e.g., to Thiomorpholinoaniline)

While direct literature detailing the conversion of this compound to a thiomorpholinoaniline derivative is not prevalent, a strong basis for its potential as a precursor can be established through mechanistic analogy with structurally similar compounds. The synthesis of 4-thiomorpholinoaniline, a significant building block in medicinal chemistry, often proceeds through the nucleophilic aromatic substitution (SNAr) of a 4-halonitrobenzene with thiomorpholine, followed by the reduction of the nitro group. mdpi.comresearchgate.net

In a parallel fashion, this compound can be envisioned as a key intermediate for the synthesis of 2-nitro-4-(pyrrolidin-1-yl)aniline derivatives. The fluorine atom, activated by the electron-withdrawing nitro group, is a good leaving group for SNAr reactions. Subsequent reduction of the nitro group would yield a substituted aniline (B41778), a common scaffold in drug discovery.

A plausible synthetic pathway could involve:

Nucleophilic Aromatic Substitution: Reaction of this compound with a desired amine, thiol, or other nucleophile. The fluorine atom at the 4-position is susceptible to displacement.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-mediated reduction (e.g., SnCl2, Fe/HCl).

This resulting substituted aniline, bearing a pyrrolidine moiety, can then be further elaborated into more complex drug candidates. The pyrrolidine ring is a prevalent feature in many biologically active compounds, contributing to desirable pharmacokinetic properties. nih.govresearchgate.net The commercial availability of intermediates like 4-(Pyrrolidin-1-yl)aniline underscores the importance of this structural motif in the pharmaceutical industry. sigmaaldrich.comchemimpex.com

A derivative of the title compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been investigated for its therapeutic potential in inflammatory diseases, highlighting the biological relevance of this chemical scaffold. nih.gov

Table 1: Analogous Precursor Reactions in Medicinal Chemistry

| Precursor | Reagent | Product | Application of Product |

| 4-Fluoronitrobenzene | Thiomorpholine | 4-(4-Nitrophenyl)thiomorpholine | Precursor to 4-thiomorpholinoaniline, a building block for various drug candidates. mdpi.comresearchgate.net |

| This compound (Hypothesized) | Ammonia or an amine | 4-Amino-1-(2-nitrophenyl)pyrrolidine derivative | Intermediate for complex aniline-based pharmaceuticals. |

Role in Catalyst Development or Ligand Design

The pyrrolidine scaffold is a cornerstone in the design of chiral organocatalysts and ligands for asymmetric synthesis. beilstein-journals.orgnih.govmdpi.com The stereogenic centers within the pyrrolidine ring allow for the creation of a chiral environment around a catalytic center, enabling the enantioselective synthesis of a wide range of molecules.

While specific applications of this compound as a catalyst or ligand are not extensively documented, its structural features suggest significant potential in this domain. The pyrrolidine nitrogen can act as a Lewis base or be functionalized to append other catalytic moieties. The aromatic ring, with its fluoro and nitro substituents, can be modified or used to tune the electronic properties and steric bulk of the resulting catalyst.

Potential Roles in Catalysis:

Organocatalyst Precursor: The pyrrolidine moiety can be derivatized to create catalysts for various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govdoi.org The fluoro and nitro groups on the phenyl ring could influence the catalyst's solubility, stability, and electronic properties, potentially enhancing its reactivity and selectivity. nih.gov

Ligand Synthesis: The compound can serve as a starting material for the synthesis of chiral ligands for transition metal catalysis. The pyrrolidine nitrogen and the aromatic ring provide multiple points for coordination with a metal center. The electronic nature of the substituted phenyl ring can impact the catalytic activity of the metal complex.

The development of new pyrrolidine-based organocatalysts is an active area of research, with a focus on creating catalysts that are efficient, selective, and operate under mild and environmentally friendly conditions. researchgate.net The modular nature of this compound makes it an interesting candidate for the synthesis of novel catalysts with tunable properties.

Table 2: Common Pyrrolidine-Based Catalyst Scaffolds

| Catalyst Type | Key Structural Feature | Common Applications |

| Proline and its derivatives | Secondary amine and carboxylic acid | Aldol and Mannich reactions |

| Diarylprolinol silyl (B83357) ethers | Sterically hindered pyrrolidine with a protected hydroxyl group | Conjugate additions, alpha-functionalizations |

| Pyrrolidinyl-tetrazoles | Pyrrolidine ring linked to a tetrazole moiety | Asymmetric flavanone (B1672756) synthesis researchgate.net |

| Chiral Pyrrolidine-based ureas/thioureas | Pyrrolidine scaffold with a urea (B33335) or thiourea (B124793) group | Asymmetric annulation reactions rsc.org |

Applications in Material Science

The incorporation of fluorine atoms into organic molecules can impart unique and desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. sciengine.comresearchgate.net Fluorinated polymers, for instance, are known for their low surface energy and hydrophobicity.

This compound, containing both a fluorine atom and a polymerizable or modifiable aromatic ring, presents opportunities for applications in material science.

Potential Applications in Materials:

Monomer for Specialty Polymers: The aromatic ring of this compound could be functionalized to enable polymerization. For example, the nitro group could be reduced to an amine, which could then be used in the synthesis of polyamides or polyimides. The presence of the fluorine atom and the pyrrolidine side group would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and dielectric constant.

Additive in Polymer Formulations: The compound could be used as an additive to modify the surface properties or other characteristics of existing polymers. Its fluorinated nature might be exploited to enhance the hydrophobicity of a material.

Building Block for Electronic Materials: The electron-withdrawing nitro group and the electronegative fluorine atom can influence the electronic properties of the molecule. This makes it a potential building block for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The design and synthesis of novel fluorinated building blocks for conjugated polymers is an area of ongoing research. rsc.org

The combination of a pyrrolidine moiety with a fluorinated and nitrated aromatic ring in a single molecule is not common, suggesting that this compound could be a precursor to materials with a unique combination of properties.

Table 3: Properties Imparted by Fluorine in Materials Science

| Property | Effect of Fluorination | Example Application |

| Thermal Stability | Increased due to the high strength of the C-F bond. | High-performance polymers for aerospace applications. |

| Chemical Resistance | Enhanced inertness to chemical attack. | Coatings and linings for chemical processing equipment. |

| Surface Energy | Lowered, leading to hydrophobicity and oleophobicity. | Non-stick coatings and water-repellent textiles. |

| Electronic Properties | Modification of HOMO/LUMO energy levels. | Organic semiconductors and dielectric materials. sciengine.com |

Vi. Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

While traditional methods for synthesizing N-aryl pyrrolidines, such as the nucleophilic aromatic substitution of activated halobenzenes, are effective, future research will likely focus on developing more sustainable and efficient synthetic protocols. researchgate.net The principles of green chemistry are becoming increasingly important in chemical synthesis, encouraging the use of safer solvents, reducing energy consumption, and minimizing waste. nih.gov

Future synthetic explorations could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and enhance the efficiency of synthesizing pyrrolidine (B122466) derivatives, aligning with the goals of green chemistry. unipa.it

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling reactive intermediates, and easier scalability compared to batch processes. researchgate.net The synthesis of 1-(4-fluoro-2-nitrophenyl)pyrrolidine could be adapted to a flow process, potentially improving yield and purity.

Catalytic Methods: Investigating novel catalysts, including transition metals or organocatalysts, could enable the use of less activated starting materials or milder reaction conditions. organic-chemistry.org This could reduce the environmental impact and cost of the synthesis.

A comparison of potential synthetic approaches is outlined in the table below.

| Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency | Optimization of solvent, temperature, and microwave power |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, optimization of flow rates and residence times |

| Novel Catalysis | Milder reaction conditions, broader substrate scope, reduced waste | Development of efficient and recyclable catalysts |

In-depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. The primary synthetic reaction, a nucleophilic aromatic substitution, proceeds via a Meisenheimer complex, but the kinetics and intermediates can be influenced by solvent, temperature, and the nature of the base.

Future mechanistic studies could employ a combination of:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can provide insights into the regioselectivity and stereoselectivity of reactions.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor reaction progress in real-time and identify transient intermediates.

Kinetic Studies: Detailed kinetic analysis can elucidate the rate-determining steps of the reaction and provide quantitative data on the influence of various parameters.

Development of Structure-Activity Relationships (SAR) for Biological Applications

The pyrrolidine scaffold is a common feature in many biologically active compounds and FDA-approved drugs. nih.govenamine.net Derivatives of this compound have shown potential as anti-inflammatory agents. nih.gov A systematic exploration of the Structure-Activity Relationship (SAR) is essential for developing potent and selective therapeutic agents.

SAR studies would involve synthesizing a library of analogues and evaluating their biological activity. Key structural modifications could include:

Substitution on the Phenyl Ring: Varying the position and nature of substituents on the phenyl ring can modulate electronic properties and steric interactions with biological targets. For instance, the fluorine atom is known to enhance binding affinity and metabolic stability in some contexts. nih.gov

Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can alter its conformation and introduce new interaction points. nih.gov

Alteration of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be a site of metabolic reduction. Replacing it with other groups (e.g., cyano, sulfonyl) would significantly alter the molecule's properties.

The following table summarizes potential modifications and their predicted impact based on general medicinal chemistry principles.

| Modification Site | Example Modification | Potential Impact on Biological Activity |

| Phenyl Ring (Position 4) | Replace Fluoro with Chloro, Bromo | Alter lipophilicity and electronic properties |

| Phenyl Ring (Position 2) | Replace Nitro with Cyano, Acetyl | Modulate electron-withdrawing strength, change metabolic profile |

| Phenyl Ring (Other) | Add Methyl, Methoxy groups | Increase lipophilicity, introduce steric bulk |

| Pyrrolidine Ring | Add Hydroxyl, Methyl groups | Introduce hydrogen bonding potential, alter conformation |

Design and Synthesis of Analogues with Tunable Properties

Building on SAR studies, the targeted design and synthesis of analogues with fine-tuned physicochemical and biological properties is a key future direction. The goal is to optimize absorption, distribution, metabolism, and excretion (ADME) properties while maximizing therapeutic efficacy and minimizing off-target effects. For example, the introduction of fluorine at the 4-position of a pyrrolidine ring has been shown to enhance inhibitory effects in certain enzyme systems. nih.gov The synthesis of analogues of this compound could lead to compounds with tailored properties for specific applications. nih.gov

Application of Machine Learning and AI in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can be applied to this compound research in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties (like lipophilicity and acidity) of novel, unsynthesized analogues. researchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising compounds.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, using the this compound scaffold as a starting point.

Reaction Prediction: AI tools can predict the optimal reaction conditions and potential side products for the synthesis of new analogues, accelerating the development of synthetic routes.

Expansion into New Areas of Material Science and Chemical Biology

The unique electronic and structural features of this compound suggest potential applications beyond medicine.

Material Science: The nitroaromatic system makes the compound a potential building block for nonlinear optical (NLO) materials or electro-active polymers. ontosight.ai The pyrrolidine moiety can be functionalized to incorporate the molecule into larger polymer chains.

Chemical Biology: As a derivative of a biologically active scaffold, this compound could be modified to create chemical probes. For example, attaching a fluorescent tag or a reactive group could allow researchers to visualize and identify its biological targets within cells, helping to elucidate complex signaling pathways. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Fluoro-2-nitrophenyl)pyrrolidine, and how can reaction conditions be optimized for higher yield?

- Synthetic Routes :

- Nucleophilic Aromatic Substitution : Reacting 4-fluoro-2-nitrochlorobenzene with pyrrolidine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at 80–100°C .

- Catalytic Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Yield Optimization :

- Solvent Choice : DMF typically provides higher yields (~85–90%) compared to THF or acetonitrile due to better solubility of intermediates.

- Temperature Control : Maintaining temperatures below 100°C prevents nitro group decomposition.

- Purity : Isolation via column chromatography (silica gel, hexane/EtOAc gradient) achieves >98% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- 1H/13C NMR :

- Key Peaks :

- Aromatic protons (δ 7.8–8.2 ppm, doublet for fluorine coupling).

- Pyrrolidine protons (δ 3.2–3.5 ppm for N-CH₂, δ 1.8–2.1 ppm for CH₂ groups) .

- FT-IR :

- Nitro group stretching vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

- X-ray Crystallography :

- Used to confirm molecular geometry and intermolecular interactions (e.g., π-stacking in nitro-aromatic systems). Data-to-parameter ratios >14 and R factors <0.07 ensure reliability .

Q. How can researchers purify this compound effectively, and what challenges arise during purification?

- Purification Strategies :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystalline product with minimal impurities.

- Chromatography : Flash chromatography with hexane/EtOAc (4:1) resolves nitro-byproducts (e.g., unreacted aryl halides) .

- Challenges :

- Nitro Group Stability : Avoid prolonged exposure to light or heat during solvent evaporation to prevent decomposition.

- Polar Byproducts : Adjust solvent polarity to separate highly polar intermediates (e.g., hydroxylamine derivatives) .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound derivatives, and how does stereochemistry influence their biological activity?

- Enantiomer Resolution :

- Chiral Auxiliaries : Use (R)- or (S)-tert-butyl pyrrolidine-1-carboxylate precursors to introduce stereochemistry during synthesis .

- Chiral HPLC : Employ cellulose-based chiral columns (e.g., Chiralpak IC) with heptane/IPA mobile phases for baseline separation (α >1.5) .

- Biological Implications :

- Receptor Binding : (S)-enantiomers show higher affinity for serotonin receptors (e.g., 5-HT₃) due to optimal spatial alignment of the nitro and fluorine groups .

Q. How does the nitro group in this compound affect its reactivity in subsequent functionalization reactions?

- Reduction Reactions :

- Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .

- Electrophilic Substitution :

- Nitro groups deactivate the aromatic ring, directing electrophiles (e.g., bromine) to the meta position relative to fluorine .

- Photostability :

- UV irradiation (λ = 254 nm) induces nitro-to-nitrito isomerization, requiring amber glassware for storage .

Q. What computational modeling approaches predict the electronic properties of this compound, and how do these correlate with experimental data?

- DFT Calculations :

- B3LYP/6-31G(d) : Predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting electron-deficient nitro regions .

- Correlation with Experiment :